Iminodibenzyl 5-Carbonyl Chloride-d10
Description
Iminodibenzyl 5-Carbonyl Chloride-d10 (CAS: 33948-19-5) is a deuterated derivative of iminodibenzyl carbonyl chloride, a key intermediate in synthetic organic chemistry and pharmaceutical research. Its molecular formula is C₁₇H₁₄D₁₀ClNO, with a molecular weight of 303.89 g/mol . The compound features ten deuterium atoms replacing hydrogen atoms at specific positions, enhancing its utility in stable isotope labeling for pharmacokinetic studies, metabolic tracing, and LC/MS quantification . Structurally, it consists of a dibenzazepine backbone with a carbonyl chloride group at position 5, enabling reactivity in nucleophilic acyl substitution reactions.
Properties
Molecular Formula |
C₁₇H₁₄D₁₀ClNO |
|---|---|
Molecular Weight |
303.89 |
Synonyms |
10,11-Dihydro-5H-dibenz[b,f]azepine-5-carbonyl Chloride-d10; 5-(Chlorocarbonyl)-10,11-dihydrodibenzazepine-d10; 5-Chlorocarbonyl-10,11-dihydro-5H-dibenz[b,f]azepine-d10; |
Origin of Product |
United States |
Comparison with Similar Compounds
Non-Deuterated Iminodibenzyl 5-Carbonyl Chloride
The non-deuterated counterpart (C₁₅H₁₀ClNO; MW: 255.70 g/mol) shares the same core structure but lacks deuterium substitution. Key differences include:
Iminostilbene Carbonyl Chloride-d8
This compound (C₁₅H₂D₈ClNO; MW: 263.75 g/mol) replaces the dibenzazepine core with a stilbene framework. Differences include:
3-Chloro-5-Acetyl-Iminodibenzyl
With the molecular formula C₁₆H₁₃ClNO (MW: 270.74 g/mol), this derivative introduces a chlorine atom at position 3 and an acetyl group at position 4. Key distinctions:
- Synthetic Utility : Less reactive than the carbonyl chloride variant, requiring harsher conditions for further functionalization .
Comparative Data Table
Pharmaceutical Relevance
- Deuterated Advantages: this compound improves drug half-life and metabolic stability. In vivo studies show 6–9% bioavailability at target sites, critical for deuterated alkyl pharmaceuticals .
- Comparative Efficacy: Non-deuterated derivatives are less effective in isotope labeling but remain vital for synthesizing carbamazepine impurities (e.g., 10,11-Dihydro-10-hydroxy Carbamazepine) .
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